Manganese(ii)diformate dihydrate

Description

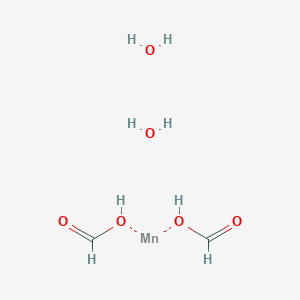

Manganese(II) diformate dihydrate (chemical formula: C₂H₆MnO₆; molecular weight: 181.003 g/mol) is a coordination compound comprising a manganese(II) ion coordinated by two formate ligands and two water molecules . Its structure is characterized by octahedral coordination geometry around the Mn²⁺ center, with formate ligands acting as bidentate bridging agents. The compound crystallizes in a monoclinic system, and its dehydration process yields anhydrous manganese(II) formate, which retains crystallinity despite significant structural rearrangement .

Properties

Molecular Formula |

C2H8MnO6 |

|---|---|

Molecular Weight |

183.02 g/mol |

IUPAC Name |

formic acid;manganese;dihydrate |

InChI |

InChI=1S/2CH2O2.Mn.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2 |

InChI Key |

OQLPNMBUDCHEGT-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)O.C(=O)O.O.O.[Mn] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Manganese Dioxide and Formic Acid

One of the most straightforward and widely reported methods involves the reaction of manganese dioxide (MnO₂) with formic acid (HCOOH) in aqueous solution. This method is appreciated for its simplicity, cost-effectiveness, and relatively clean reaction profile.

$$

\text{MnO}2 + 3 \text{HCOOH} \rightarrow \text{Mn(HCOO)}2 + \text{CO}2 + 2 \text{H}2\text{O}

$$

- Manganese dioxide, preferably battery-grade and well-washed to remove impurities, is reacted with excess formic acid (commonly 80% concentration) in the presence of water.

- Vigorous bubbling due to carbon dioxide evolution is observed immediately upon mixing, indicating the reduction of Mn(IV) to Mn(II) and the formation of manganese formate.

- The reaction typically subsides within 10 minutes.

- The resulting solution is filtered (often twice through cotton or similar media) to remove carbonaceous residues.

- Concentration of the filtrate by evaporation (e.g., rotary evaporation) to a smaller volume promotes crystallization.

- Crystallization can be facilitated by cooling, for example, using a Peltier cooling device or refrigeration.

| Reagent | Amount | Moles (approx.) | Notes |

|---|---|---|---|

| Manganese dioxide (MnO₂) | 6.98 g | 0.079 mol | Battery-grade, dried |

| Formic acid (80%) | 20 mL | 0.347 mol | Excess reagent |

| Water | 20 mL | - | Solvent |

Alternative Routes and Considerations

While the direct reaction of MnO₂ with formic acid is the most documented, other methods reported in literature and patents for manganese salts preparation may be adapted or considered:

- Starting from Manganese Chloride: Manganese chloride (MnCl₂) can be reacted with formate salts or formic acid under controlled conditions to yield manganese formate. However, this method is less direct and may require additional purification steps.

- Use of Other Manganese Oxidation States: Lower oxidation state manganese compounds may be converted to manganese(II) formate via redox reactions with formic acid or formate salts.

- Hydrothermal or Solvothermal Synthesis: Controlled temperature and pressure conditions can be used to obtain crystalline manganese(II) formate dihydrate with tailored properties, though such methods are less common for this compound.

Practical Notes on Preparation

- Purity of Reagents: The presence of impurities, especially carbonaceous materials from manganese dioxide or incomplete reactions, can affect the quality of the final product. Multiple filtrations are recommended.

- Reaction Monitoring: The evolution of CO₂ gas is a good indicator of reaction progress.

- Crystallization Conditions: Slow evaporation and controlled cooling improve crystal quality and yield.

- Hydration State: The dihydrate form is stable under ambient conditions but may lose water upon heating, affecting the compound's properties.

Comparative Summary of Preparation Methods

| Preparation Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct reaction of MnO₂ with HCOOH | MnO₂, formic acid (aqueous) | Ambient to mild heating, stirring | Simple, cost-effective, clean | Requires filtration to remove carbon residues |

| Reaction of MnCl₂ with formate salts | Manganese chloride, formate salts | Aqueous solution, controlled pH | Potentially high purity | More steps, requires MnCl₂ |

| Hydrothermal synthesis | Manganese salts, formic acid | Elevated temperature and pressure | Controlled crystal morphology | Requires specialized equipment |

Research Findings and Literature Perspectives

- The direct synthesis from manganese dioxide and formic acid is well-documented in practical chemistry forums and experimental reports, highlighting its accessibility for laboratory-scale preparation.

- The compound’s stability as a dihydrate and its solubility profile are consistent across sources, making aqueous synthesis and crystallization feasible.

- Patents and industrial literature focus more on manganese chloride preparation and other manganese salts, but these can be precursors or intermediates in manganese formate synthesis.

- The reaction mechanism involves reduction of Mn(IV) to Mn(II) with concurrent oxidation of formic acid to CO₂, a clean redox process advantageous for scale-up.

Chemical Reactions Analysis

Types of Reactions: Manganese(ii)diformate dihydrate undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, manganese(II) can be oxidized to manganese(III) or manganese(IV).

Reduction: Manganese(II) can be reduced to manganese metal under specific conditions.

Substitution: The formate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) is a common oxidizing agent used to oxidize manganese(II) to manganese(IV).

Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) can be used to reduce manganese(II) to manganese metal.

Substitution: Ligand exchange reactions can be carried out using various ligands such as chloride ions (Cl-) or acetate ions (CH3COO-).

Major Products Formed:

Oxidation: Manganese dioxide (MnO2) is a common product formed during the oxidation of manganese(II).

Reduction: Manganese metal (Mn) is formed during the reduction process.

Substitution: The products depend on the ligands used in the substitution reactions.

Scientific Research Applications

Manganese(ii)diformate dihydrate has several applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in various chemical reactions.

Biology: Manganese is an essential trace element in biological systems, and this compound is used in studies related to manganese metabolism and enzyme function.

Medicine: Research is ongoing to explore the potential use of manganese compounds in medical imaging and as therapeutic agents.

Industry: this compound is used in the production of manganese-based materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of manganese(ii)diformate dihydrate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, manganese ions can act as cofactors for various enzymes, facilitating redox reactions and stabilizing enzyme structures. The formate ligands can also participate in hydrogen bonding and coordination interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Properties

- Density : 1.95 g/cm³

- Appearance : Pink crystalline solid

- Thermal Stability : Decomposes upon heating, with an activation enthalpy of 17.2 ± 1.0 kcal/mol for dehydration .

- Applications : Used in catalysis, magnetic materials, and as a precursor for synthesizing manganese oxides .

Comparison with Similar Compounds

Structural and Compositional Differences

Cobalt(II) Diformate Dihydrate

- Formula : C₂H₆CoO₆

- Coordination : Two distinct Co²⁺ sites with octahedral geometry; one site exhibits tetragonal distortion .

- Magnetic Properties : Paramagnetic behavior due to unpaired d-electrons in Co²⁺, contrasting with Mn²⁺’s high-spin d⁵ configuration .

- Applications : Less studied for catalytic applications compared to manganese analogues.

Manganese(II) Perrhenate Dihydrate (Mn(ReO₄)₂·2H₂O)

- Formula : Mn(ReO₄)₂·2H₂O

- Anion : Perrhenate (ReO₄⁻) instead of formate (HCOO⁻).

- Synthesis : Produced from waste streams (e.g., spent batteries and superalloys) via hydrometallurgical methods, achieving >99% purity .

- Applications : Used in alloys, catalysts, and electrical components due to Re’s high thermal stability .

Magnesium Formate Dihydrate

- Formula : C₂H₆MgO₆

- Cation : Mg²⁺ (lighter and smaller than Mn²⁺).

- Solubility : Highly water-soluble, unlike manganese(II) diformate dihydrate (solubility data unavailable for Mn compound) .

- Applications : Primarily used in biochemical buffers and crystallization studies.

Thermal and Chemical Stability

- Dehydration : Mn(HCOO)₂·2H₂O undergoes topotactic dehydration to anhydrous Mn(HCOO)₂, retaining crystallinity . In contrast, Mn(ReO₄)₂·2H₂O decomposes to trigonal anhydrous Mn(ReO₄)₂ at ~100°C .

- Acid Sensitivity : Mn(HCOO)₂·2H₂O is stable in weak acids but reacts with strong acids (e.g., H₂SO₄) to form MnSO₄ .

Q & A

Basic: What are the standard synthesis protocols for Manganese(II) diformate dihydrate, and how is its purity verified?

Methodological Answer:

A common approach involves reacting manganese(II) salts (e.g., MnCl₂) with formic acid under controlled pH and temperature. For example, analogous manganese complexes are synthesized by mixing Mn²⁺ salts with organic ligands in aqueous solutions, followed by crystallization . Purity is typically verified via elemental analysis (C, H, N content) and X-ray diffraction (XRD) to confirm crystal structure. Thermogravimetric analysis (TGA) can assess hydration states by measuring mass loss upon dehydration .

Basic: Which characterization techniques are essential for analyzing Manganese(II) diformate dihydrate?

Methodological Answer:

Key techniques include:

- Single-crystal XRD : Resolves bond lengths, coordination geometry, and hydration states (e.g., distinguishing dihydrate vs. hexahydrate forms) .

- TGA/DSC : Quantifies thermal stability and dehydration steps. For instance, dihydrates typically show mass loss at 100–150°C corresponding to water release.

- FTIR Spectroscopy : Identifies formate ligand vibrations (e.g., symmetric/asymmetric COO⁻ stretches at ~1350–1600 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to improve synthesis yields of manganese-formate complexes?

Methodological Answer:

Variables to optimize include:

- pH Control : Formic acid acts as both ligand and pH buffer. Maintaining pH ~4–6 prevents Mn²⁺ hydrolysis .

- Temperature : Slow crystallization at 25–40°C reduces impurities.

- Ligand-to-Metal Ratio : Excess formate (1.5–2:1 molar ratio) ensures complete coordination. Monitor via UV-Vis spectroscopy to track complexation efficiency .

Advanced: How should researchers resolve contradictions in structural data between reported manganese-formate complexes?

Methodological Answer:

Discrepancies (e.g., hydration states or coordination numbers) often arise from differing synthesis conditions. Strategies include:

- Replicating Experiments : Reproduce methods from conflicting studies (e.g., varying solvents or counterions) .

- High-Resolution XRD : Compare experimental and simulated powder XRD patterns to identify polymorphs .

- Computational Validation : Use density functional theory (DFT) to model plausible structures and compare with experimental data .

Basic: What catalytic applications are explored for manganese-formate complexes?

Methodological Answer:

Manganese(II) complexes, including formate derivatives, are studied in oxidation and dehydrogenation catalysis. For example, manganese porphyrins catalyze alcohol dehydrogenation; formate ligands may stabilize active Mn intermediates or act as proton shuttles . Electrochemical studies (cyclic voltammetry) can assess redox activity relevant to catalytic cycles .

Advanced: How can computational methods predict the decomposition pathways of Manganese(II) diformate dihydrate?

Methodological Answer:

DFT-based studies model bond dissociation energies and intermediate states. For analogous Mg²⁺ formates, simulations track dehydration energetics and intermediate hydrate stability . Apply similar protocols to Mn systems:

Optimize geometry using software (e.g., Gaussian).

Calculate Gibbs free energy changes for dehydration steps.

Compare with experimental TGA data to validate mechanisms .

Advanced: How do hydration states (e.g., dihydrate vs. anhydrous) impact the physicochemical properties of manganese-formate compounds?

Methodological Answer:

Hydration affects solubility, stability, and reactivity. For example:

- Solubility : Dihydrates are more water-soluble due to hydrogen bonding.

- Thermal Stability : Hydrates decompose at lower temperatures (e.g., dihydrate → anhydrous at ~150°C vs. anhydrous decomposition >200°C) .

- Magnetic Properties : Hydration can alter Mn²⁺ coordination geometry, affecting magnetic susceptibility. Use SQUID magnetometry to compare hydrated and anhydrous forms .

Basic: What are the recommended storage and handling practices for moisture-sensitive manganese compounds?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.